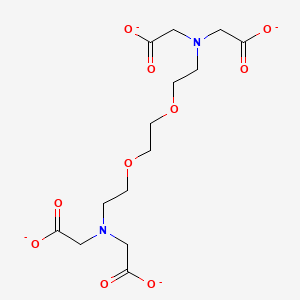![molecular formula C18H20N4O6 B1233827 methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate
Übersicht
Beschreibung
- Die Verbindung „1069C“ bezieht sich auf eine bestimmte genetische Variante, die mit einem Gen assoziiert ist. Genauer gesagt entspricht sie einer Nukleotidänderung an Position 1069 in der DNA-Sequenz.
- Diese Variante befindet sich im CYP21A2 -Gen, das das Enzym 21-Hydroxylase codiert. Das CYP21A2-Gen liegt auf Chromosom 6p21.33.
- Die spezifische Variante wird als NM_000500.9 (CYP21A2):c.1069C>T (p.Arg357Trp) bezeichnet. Lassen Sie uns aufschlüsseln, was das bedeutet:
NM_000500.9: Bezieht sich auf die Referenzsequenz für das CYP21A2-Gen.
c.1069C>T: Zeigt an, dass an Position 1069 ein Cytosin (C) durch ein Thymin (T) ersetzt wurde.
p.Arg357Trp: Diese Aminosäureänderung führt zum Austausch von Arginin (Arg) durch Tryptophan (Trp) an Position 357 im Protein.
- Klinisch ist diese Variante mit klassischer kongenitaler Nebennierenhyperplasie (CAH) aufgrund eines 21-Hydroxylase-Mangels assoziiert .
Präparationsmethoden
- Da es sich um eine genetische Variante handelt, gibt es keine spezifischen synthetischen Wege oder industriellen Produktionsmethoden. Sie tritt natürlich als Teil des genetischen Codes auf.
- Forscher können diese Variante mithilfe von Sanger-Sequenzierung , Multiplex-Ligationsabhängiger Sondensondenamplifikation (MLPA) oder klinischer Exom-Sequenzierung identifizieren .
Vorbereitungsmethoden
- Since this is a genetic variant, there are no specific synthetic routes or industrial production methods. It occurs naturally as part of the genetic code.
- researchers can identify this variant through Sanger sequencing , multiplex ligation-dependent probe amplification (MLPA) , or clinical exome sequencing .
Analyse Chemischer Reaktionen
- Als genetische Variante unterliegt sie keinen chemischen Reaktionen im herkömmlichen Sinne. Stattdessen beeinflusst sie die Funktion des kodierten Enzyms.
- Die Hauptfolge dieser Variante ist eine beeinträchtigte 21-Hydroxylase-Aktivität, die zu einer veränderten Steroidhormon-Synthese führt.
Wissenschaftliche Forschungsanwendungen
Klinische Diagnose: Der Nachweis dieser Variante ist entscheidend für die Diagnose von klassischer CAH.
Genetische Beratung: Verstehen des Vererbungsmusters und des Risikos für CAH in Familien.
Pharmakogenetik: Untersuchung, wie diese Variante den Arzneimittelstoffwechsel und die Reaktion beeinflusst.
Wirkmechanismus
- Die p.Arg357Trp-Variante stört die Funktion des 21-Hydroxylase-Enzyms.
- 21-Hydroxylase wandelt normalerweise Progesteron zu Cortisol und 17-Hydroxyprogesteron zu 11-Deoxycortisol um. Ein Mangel führt zu einem Mangel an Cortisol und Aldosteron sowie einer übermäßigen Androgenproduktion.
Wirkmechanismus
- The p.Arg357Trp variant disrupts the 21-hydroxylase enzyme’s function.
- 21-hydroxylase normally converts progesterone to cortisol and 17-hydroxyprogesterone to 11-deoxycortisol. Deficiency leads to cortisol and aldosterone deficiency and excess androgen production.
Vergleich Mit ähnlichen Verbindungen
- Es gibt keine direkten chemischen Analoga für diese genetische Variante. Wir können sie jedoch mit anderen krankheitsassoziierten Varianten im CYP21A2-Gen vergleichen.
Eigenschaften
Molekularformel |
C18H20N4O6 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate |
InChI |
InChI=1S/C18H20N4O6/c1-24-12-7-11(8-13(25-2)17(12)26-3)10-28-16-6-5-15-19-14(9-22(15)21-16)20-18(23)27-4/h5-9H,10H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
UMSHZWFCVXIDEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=NN3C=C(N=C3C=C2)NC(=O)OC |
Synonyme |
1069C85 BW 1069C85 BW-1069C85 methyl 6-(3,4,5-trimethoxybenzyloxy)imidazo(1,2-b)pyridazin-2-ylcarbamate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



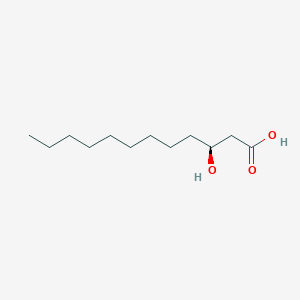
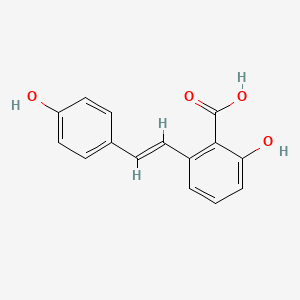

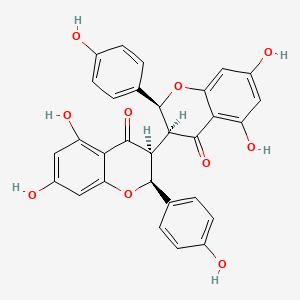
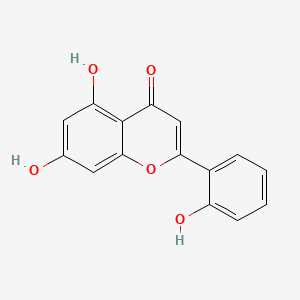
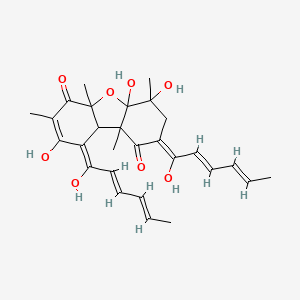
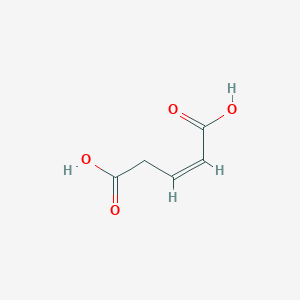

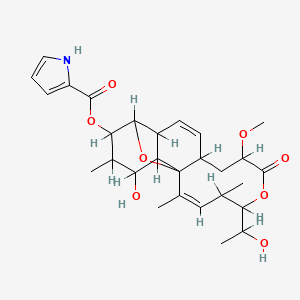
![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)

